3-(Benzyloxy)picolinic acid
Overview
Description
“3-(Benzyloxy)picolinic acid” is a specialty chemical . It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .
Molecular Structure Analysis
The molecular formula of “3-(Benzyloxy)picolinic acid” is C13H11NO3 . Its molecular weight is 229.23 g/mol . The InChI string is InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxy)picolinic acid” include a molecular weight of 229.23 g/mol , XLogP3-AA of 2.2 , Hydrogen Bond Donor Count of 1 , Hydrogen Bond Acceptor Count of 4 , Rotatable Bond Count of 4 , Exact Mass of 229.07389321 g/mol , Monoisotopic Mass of 229.07389321 g/mol , Topological Polar Surface Area of 59.4 Ų , Heavy Atom Count of 17 , and Formal Charge of 0 .
Scientific Research Applications
Enhanced Degradation of Micropollutants
3-(Benzyloxy)picolinic acid, as a derivative of picolinic acid, can be linked to research involving the degradation of micropollutants in water. A study on the activation of peracetic acid with iron species, utilizing picolinic acid as a chelating agent, highlighted the potential of this method in the degradation of various micropollutants. This approach is noted for its efficiency in degrading contaminants like methylene blue, naproxen, and others, significantly enhancing the performance of the peracetic acid-Fe(III) advanced oxidation process (AOP) (Kim et al., 2022).
Photophysics and Proton Transfer
In the realm of quantum chemistry, 3-(Benzyloxy)picolinic acid's structural analog, 3-hydroxy-picolinic acid, has been studied for its photophysics. The research demonstrated the critical role of the carboxylic group in the molecule, serving as a transmitter for proton transfer between functional groups. This study underscores the intricate dynamics of molecular interactions in the excited state, influencing the photophysics of the system (Rode & Sobolewski, 2012).
Optoelectronic Properties in Polymer Light-Emitting Devices
The optoelectronic properties of a picolinic acid derivative, specifically in the context of its use in polymer light-emitting devices, have been explored. A study synthesized a bicyclometalated iridium complex containing a picolinic acid derivative and evaluated its performance in polymer light-emitting devices. This research opens avenues for enhancing the optoelectronic properties of materials used in such devices, potentially leading to more efficient and durable lighting solutions (Xiao et al., 2009).
Bioconversion and Chemical Synthesis
The bioconversion of aromatic compounds to picolinic acid has been achieved using a recombinant Escherichia coli strain. This strain expressed genes involved in biphenyl catabolism, demonstrating the potential of bioengineering in the efficient synthesis of valuable chemical compounds (Shindo et al., 2004).
Extraction and Recovery Techniques
Research on the reactive extraction of picolinic acid from aqueous solutions has been conducted to optimize the recovery process for carboxylic acids from solutions like fermentation broth. This study highlights the significance of selecting appropriate extractant-diluent systems to achieve higher distribution of the acid with minimal toxicity, essential for applications in pharmaceuticals and nutritional supplements (Datta & Kumar, 2014).
Safety And Hazards
“3-(Benzyloxy)picolinic acid” is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .
Future Directions
Recent studies have shown that picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that “3-(Benzyloxy)picolinic acid” and other picolinic acid derivatives could potentially be developed into broad-spectrum therapeutics to help fight against a variety of viral diseases .
properties
IUPAC Name |
3-phenylmethoxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHFMAMJIYHCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571710 | |
Record name | 3-(Benzyloxy)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)picolinic acid | |
CAS RN |
117523-29-2 | |
Record name | 3-(Benzyloxy)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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